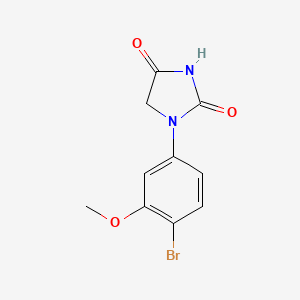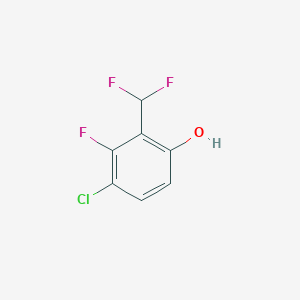![molecular formula C14H26N2 B15091740 4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15091740.png)
4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-1-ylmethyl)bicyclo[222]octan-1-amine is a compound that combines a piperidine ring with a bicyclo[222]octane structure Piperidine is a six-membered heterocycle containing one nitrogen atom, while bicyclo[222]octane is a bicyclic structure known for its rigidity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine typically involves the reaction of bicyclo[2.2.2]octan-1-amine with piperidine derivatives. One common method is the reductive amination of bicyclo[2.2.2]octan-1-one with piperidine in the presence of a reducing agent such as sodium cyanoborohydride . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition, which can then be derivatized with various transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the bicyclo[2.2.2]octane framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the compound .
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The bicyclo[2.2.2]octane structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and piperidine-based drugs share structural similarities with 4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine
Bicyclo[2.2.2]octane Derivatives: Other bicyclo[2.2.2]octane-based compounds, such as bicyclo[2.2.2]octane-1-carboxylates, also exhibit similar structural features.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring with a bicyclo[2.2.2]octane structure. This dual structural feature provides a balance of flexibility and rigidity, making it a versatile compound for various applications in chemistry, biology, and medicine .
Eigenschaften
Molekularformel |
C14H26N2 |
|---|---|
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
4-(piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C14H26N2/c15-14-7-4-13(5-8-14,6-9-14)12-16-10-2-1-3-11-16/h1-12,15H2 |
InChI-Schlüssel |
BGSISVIDRNVIDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC23CCC(CC2)(CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B15091674.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)
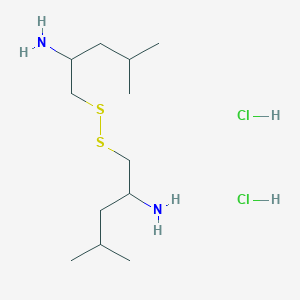
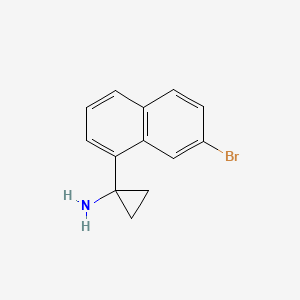


![4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine](/img/structure/B15091708.png)

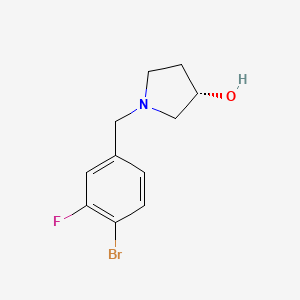
![5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B15091734.png)
